molecular formula C22H18N4O B15038019 3-(naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

3-(naphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038019
M. Wt: 354.4 g/mol
InChI Key: ZAOIQCXPETWMEH-HZHRSRAPSA-N
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Description

3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a naphthalene ring, a pyrazole ring, and a phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of naphthalene derivatives with hydrazides and aldehydes or ketones. One common method is the Knoevenagel condensation reaction, which involves the reaction of a naphthalene derivative with a hydrazide in the presence of a base, followed by the addition of an aldehyde or ketone to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-1-yl)-N’-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

3-naphthalen-1-yl-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H18N4O/c1-15(16-8-3-2-4-9-16)23-26-22(27)21-14-20(24-25-21)19-13-7-11-17-10-5-6-12-18(17)19/h2-14H,1H3,(H,24,25)(H,26,27)/b23-15+

InChI Key

ZAOIQCXPETWMEH-HZHRSRAPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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